molecular formula C17H14BrN3O2S B2631821 N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034268-45-4

N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide

Cat. No.: B2631821
CAS No.: 2034268-45-4
M. Wt: 404.28
InChI Key: PGPBJJBNJQJZMH-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a bromobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are efficient for forming carbon-carbon bonds between the bipyridine and bromobenzenesulfonamide units .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.

    Substitution: The bromobenzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the bromobenzenesulfonamide group can produce various substituted derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide is unique due to the combination of its bipyridine and bromobenzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-7-1-2-8-16(15)24(22,23)21-12-14-6-4-10-20-17(14)13-5-3-9-19-11-13/h1-11,21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPBJJBNJQJZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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